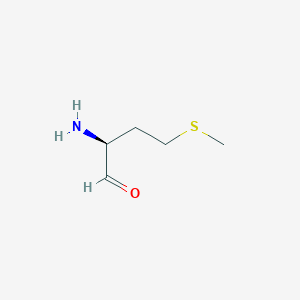

Methionin AL

Description

Properties

Molecular Formula |

C5H11NOS |

|---|---|

Molecular Weight |

133.21 g/mol |

IUPAC Name |

(2S)-2-amino-4-methylsulfanylbutanal |

InChI |

InChI=1S/C5H11NOS/c1-8-3-2-5(6)4-7/h4-5H,2-3,6H2,1H3/t5-/m0/s1 |

InChI Key |

AMRLMYBWZLIJPE-YFKPBYRVSA-N |

Isomeric SMILES |

CSCC[C@@H](C=O)N |

Canonical SMILES |

CSCCC(C=O)N |

Origin of Product |

United States |

Scientific Research Applications

Nutritional Applications

Dietary Supplementation

Methionine is vital for protein synthesis, cellular repair, and the production of other essential molecules like cysteine and taurine. It is commonly used in dietary supplements aimed at enhancing overall health and supporting metabolic functions.

- Sources : Methionine can be found in high-protein foods such as meat, fish, dairy products, and some nuts and seeds.

Table 1: Dietary Sources of Methionine

| Food Source | Methionine Content (g/100g) |

|---|---|

| Turkey | 0.7 |

| Chicken | 0.6 |

| Fish (Tuna) | 0.8 |

| Eggs | 0.4 |

| Brazil Nuts | 0.4 |

Therapeutic Applications

Cancer Treatment

Research indicates that dietary methionine restriction may inhibit tumor growth and enhance the efficacy of chemotherapy. Studies have shown that reducing methionine intake can lead to significant tumor growth inhibition in animal models.

- Case Study : A study published in Nature demonstrated that a low-methionine diet reduced tumor growth in mice, suggesting potential implications for human cancer treatment strategies .

Neurodegenerative Diseases

Methionine's role as a methyl donor is critical in various biochemical pathways associated with neurodegenerative diseases like Alzheimer's disease. Research indicates that methionine deprivation may reduce the expression of amyloid-beta and phosphorylated tau, potentially serving as a preventive strategy against Alzheimer's disease .

- Data Findings : In vitro experiments showed a correlation between lower methionine levels and reduced neurodegenerative markers, emphasizing the need for further investigation into dietary interventions .

Biotechnological Applications

Microbial Production

The biotechnological production of methionine via microbial fermentation is gaining attention due to its potential for sustainable production methods. Various microbial strains have been engineered to enhance methionine yield.

- Key Findings : Studies have reported up to a 70% increase in methionine yield through genetic modifications in E. coli strains .

Synthetic Biology

Methionine transporters from different microbial species are being explored for their potential applications in synthetic biology, including cell engineering and biosynthetic pathways that could lead to new biochemical products .

Clinical Research Applications

Liver Health

Methionine has been investigated for its protective effects against hepatotoxicity caused by substances like acetaminophen. Clinical studies suggest that methionine supplementation may mitigate liver damage by enhancing glutathione levels .

Comparison with Similar Compounds

Contradictions and Limitations

- Data Accessibility : Supplementary tables referenced in and were unavailable for review, limiting insights into analytical methodologies and comparative pharmacokinetic data.

Preparation Methods

Enzymatic Conversion of O-Acetyl Homoserine

The enzymatic biosynthesis of L-methionine, as detailed in patent WO2013029690A1, employs recombinant enzymes derived from Leptospira meyeri, Hyphomonas neptunium, or Chromobacterium violaceum. These organisms provide cystathionine-γ-synthase or O-acetyl homoserine sulfhydrylase, which catalyze the conversion of O-acetyl homoserine (OAHS) or O-succinyl homoserine (OSHS) into L-methionine. The reaction proceeds via nucleophilic substitution, where the succinate or acetate group of OAHS/OSHS is replaced by methyl mercaptan (CH₃SH) (Fig. 1).

Key Reaction Parameters:

-

Enzyme Solution: 1.2 L of enzyme extract combined with 25 mL of 10 mM pyridoxal-5'-phosphate (PLP).

-

Reaction Conditions: 33°C, pH 6.5 (maintained with 28% ammonia), 600 RPM stirring.

| CH₃SH Partial Pressure (kPa) | Conversion Rate at 3 Hours (%) | Byproduct Yield (%) |

|---|---|---|

| 10 | 65 | 12 (acetic acid) |

| 100 | 95 | 18 (succinic acid) |

| 150 | 98 | 20 (succinic acid) |

| 200 | 80 | 22 (acetic acid) |

Table 1: Impact of methyl mercaptan partial pressure on L-methionine conversion efficiency.

Role of Methyl Mercaptan Partial Pressure

The partial pressure of CH₃SH critically influences reaction kinetics. Optimal conversion (≥95%) occurs at 100–150 kPa, beyond which enzyme inhibition occurs due to CH₃SH saturation at active sites. This phenomenon contrasts with conventional expectations, where higher reactant concentrations typically enhance rates. The process’s eco-friendly profile stems from concurrent byproduct generation (succinic or acetic acid), eliminating separate synthesis steps for these industrially valuable compounds.

Chemical Synthesis Pathways

Hydantoin Process

Patent EP3339289A1 outlines a chemical route involving hydantoin intermediates. Methylmercaptopropionaldehyde (MMP) reacts with hydrogen cyanide (HCN) and ammonia to form MMP-CN, which undergoes cyclization with CO₂ to yield hydantoin. Subsequent alkaline cleavage produces racemic methionine, necessitating resolution to isolate the L-enantiomer.

Critical Steps:

Racemic Methionine Resolution

The chemical synthesis yields a 50:50 D/L-methionine racemate. Industrial-scale resolution employs chiral column chromatography or enzymatic cleavage. For instance, Aspergillus oryzae acylase selectively deacetylates N-acetyl-L-methionine, leaving the D-enantiomer unreacted.

Pharmaceutical Formulation of Methionin AL 500 mg Tablets

Granulation and Compression

The final formulation involves blending L-methionine with excipients such as microcrystalline cellulose (binder), croscarmellose sodium (disintegrant), and magnesium stearate (lubricant). Wet granulation ensures uniform particle size distribution, followed by compression into 500 mg cores.

Film-Coating Process

Tablets are coated with a polymer solution (e.g., hydroxypropyl methylcellulose) to mask bitterness and enhance stability. Coating parameters include:

Comparative Analysis of Preparation Methods

Table 2: Economic and environmental comparison of L-methionine production methods.

Environmental and Industrial Considerations

The enzymatic method’s integration of byproduct recovery aligns with circular economy principles, reducing waste disposal costs. In contrast, chemical synthesis generates toxic HCN and requires energy-intensive racemate resolution . Regulatory trends favoring green chemistry are likely to bolster adoption of biosynthetic routes for pharmaceutical-grade L-methionine.

Q & A

Basic Research Question: What analytical methods are recommended for characterizing Methionin AL’s purity and structural integrity in academic studies?

Methodological Answer:

To ensure accurate characterization, researchers should employ a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC) for quantifying purity and detecting impurities .

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity and identify stereochemical configurations .

- Mass Spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .

- Elemental Analysis to verify stoichiometric composition, particularly sulfur and nitrogen content, critical for methionine derivatives .

Always cross-reference results with Certificates of Analysis (COA) and validate findings using standardized protocols to ensure reproducibility .

Basic Research Question: How can researchers assess this compound’s stability under varying experimental conditions?

Methodological Answer:

Stability studies should follow a systematic approach:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate decomposition temperatures and phase transitions .

- pH Sensitivity : Test solubility and degradation kinetics in buffered solutions (pH 1–14) using UV-Vis spectroscopy to identify instability thresholds .

- Light and Moisture Exposure : Perform accelerated aging studies under controlled humidity and light conditions, monitoring degradation via HPLC .

Document incompatible materials (e.g., strong oxidizing agents) and storage recommendations (e.g., desiccated, dark environments) to mitigate reactivity risks .

Advanced Research Question: How should experimental designs be structured to evaluate this compound’s bioactivity in model organisms or cell cultures?

Methodological Answer:

For bioactivity studies:

- Dose-Response Experiments : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to identify EC₅₀/IC₅₀ values, with triplicate trials to minimize variability .

- Control Groups : Include negative (vehicle-only) and positive controls (e.g., known antioxidants for oxidative stress assays) .

- Endpoint Selection : Combine biochemical assays (e.g., glutathione levels) with omics approaches (transcriptomics/proteomics) to capture mechanistic insights .

- Ethical Compliance : Adhere to institutional guidelines for animal/human studies, detailing ethical approvals and sample size justifications in publications .

Advanced Research Question: How can researchers resolve contradictions in reported data on this compound’s pharmacokinetic properties?

Methodological Answer:

Contradictions often arise from methodological differences. Address them by:

- Meta-Analysis : Aggregate data from peer-reviewed studies, noting variables like administration routes (oral vs. intravenous) and model systems (in vitro vs. in vivo) .

- Sensitivity Analysis : Identify parameters (e.g., absorption rates, half-life) most sensitive to experimental conditions using computational modeling .

- Replication Studies : Reproduce conflicting experiments with standardized protocols (e.g., ISO guidelines) and publish null results to clarify ambiguities .

Highlight limitations in original studies (e.g., small sample sizes, unvalidated assays) to contextualize discrepancies .

Advanced Research Question: What strategies optimize this compound’s enzymatic synthesis for high yield and scalability?

Methodological Answer:

Optimization requires iterative experimentation:

- Enzyme Selection : Screen methionine adenosyltransferase variants for activity under mild pH/temperature conditions .

- Reaction Engineering : Use continuous-flow reactors to enhance substrate-enzyme contact and reduce byproduct formation .

- Process Analytics : Monitor intermediate metabolites via real-time MS or Raman spectroscopy to adjust feeding strategies .

Publish detailed reaction parameters (e.g., turnover numbers, catalyst loading) to facilitate reproducibility .

Basic Research Question: What validation criteria ensure reliable quantification of this compound in complex biological matrices?

Methodological Answer:

Validation should adhere to ICH Q2(R1) guidelines:

- Linearity : Establish a calibration curve (R² ≥ 0.995) across the expected concentration range .

- Precision/Accuracy : Assess intra-day/inter-day variability (<15% RSD) and recovery rates (85–115%) using spiked samples .

- Matrix Effects : Compare signal suppression/enhancement in biological fluids (e.g., plasma) vs. pure solutions via post-column infusion studies .

Include negative controls to rule out endogenous interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.